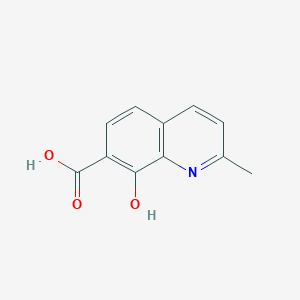

8-Hydroxy-2-methylquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxy-2-methylquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOHIXCIFBPUAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332857 |

Source

|

| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-08-3 |

Source

|

| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid

Introduction

8-Hydroxy-2-methylquinoline-7-carboxylic acid is a crucial heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a quinoline core appended with hydroxyl, methyl, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The presence of the 8-hydroxyquinoline moiety, a well-known metal-chelating agent, imparts unique biological and photophysical properties to its derivatives.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways to 8-hydroxy-2-methylquinoline-7-carboxylic acid, delving into the underlying reaction mechanisms, experimental protocols, and the rationale behind key procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted quinoline derivative such as 8-hydroxy-2-methylquinoline-7-carboxylic acid requires a strategic approach. A retrosynthetic analysis suggests two primary disconnection strategies:

-

Strategy A: Early Introduction of the Carboxylic Acid Moiety. This approach involves utilizing a starting material that already contains the carboxylic acid group or its precursor.

-

Strategy B: Late-Stage Carboxylation. This strategy focuses on first constructing the 8-hydroxy-2-methylquinoline core, followed by the regioselective introduction of the carboxylic acid group at the C-7 position.

While both strategies are viable, Strategy B often offers greater flexibility and control over the final substitution pattern. This guide will primarily focus on a robust pathway following Strategy B, which is often more adaptable for laboratory-scale synthesis.

Recommended Synthetic Pathway

The recommended pathway involves a two-stage process: first, the synthesis of the 8-hydroxy-2-methylquinoline core via a modified Skraup or Doebner-von Miller reaction, followed by a regioselective carboxylation at the C-7 position.

Part 1: Synthesis of the 8-Hydroxy-2-methylquinoline Core

The construction of the quinoline ring is a cornerstone of this synthesis. The Doebner-von Miller reaction, an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound, provides a reliable method for preparing substituted quinolines.[4][5] In this case, 2-aminophenol is the aniline derivative of choice, and crotonaldehyde serves as the α,β-unsaturated aldehyde to introduce the 2-methyl group.

Reaction: Condensation of 2-aminophenol with crotonaldehyde.

Causality of Experimental Choices:

-

2-Aminophenol: The use of 2-aminophenol as the starting material directly incorporates the required hydroxyl group at the 8-position of the resulting quinoline.

-

Crotonaldehyde: This α,β-unsaturated aldehyde is the precursor for the 2-methyl group on the quinoline ring.

-

Acid Catalysis: Strong acids, such as hydrochloric acid or sulfuric acid, are essential to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. The acid also facilitates the cyclization and dehydration steps.[4][5]

-

Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. In some variations of the Skraup synthesis, the α,β-unsaturated aldehyde can be generated in situ from glycerol, and an oxidizing agent like nitrobenzene is used.[6][7] However, starting directly with crotonaldehyde often simplifies the procedure. The reaction can also be conducted under aerobic conditions, where atmospheric oxygen serves as the oxidant.[5]

Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1 equivalent) and a 6 M aqueous solution of hydrochloric acid.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Addition of Aldehyde: Slowly add crotonaldehyde (1.5 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.

-

Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 8-hydroxy-2-methylquinoline by flash column chromatography on silica gel to yield the pure product.

Diagram of the Synthesis of 8-Hydroxy-2-methylquinoline

Caption: Synthesis of 8-Hydroxy-2-methylquinoline via Doebner-von Miller Reaction.

Part 2: Regioselective Carboxylation of 8-Hydroxy-2-methylquinoline

With the 8-hydroxy-2-methylquinoline core in hand, the next critical step is the introduction of a carboxylic acid group at the C-7 position. The Kolbe-Schmitt reaction, a carboxylation method typically used for phenols, can be adapted for this purpose.[8] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.

Reaction: Carboxylation of 8-hydroxy-2-methylquinoline.

Causality of Experimental Choices:

-

Potassium Hydroxide/Potassium Carbonate: A strong base is required to deprotonate the hydroxyl group of 8-hydroxy-2-methylquinoline, forming the more nucleophilic potassium salt.[9]

-

Carbon Dioxide: CO2 acts as the electrophile in this reaction. The reaction is typically carried out under a high pressure of CO2 to increase its concentration in the reaction medium.

-

High Temperature and Pressure: These conditions are necessary to drive the carboxylation reaction, which is often thermodynamically challenging.[9]

-

Solvent: The reaction can be performed under solvent-free conditions or in a high-boiling point inert solvent.

Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid

-

Formation of the Potassium Salt: In a dry reaction vessel, thoroughly mix 8-hydroxy-2-methylquinoline (1 equivalent) with powdered potassium hydroxide (2-3 equivalents).

-

Reaction Setup: Place the mixture in a high-pressure autoclave.

-

Carboxylation: Pressurize the autoclave with carbon dioxide gas to the desired pressure (e.g., 50-100 atm).

-

Heating: Heat the autoclave to a high temperature (e.g., 150-200 °C) and maintain it for several hours with stirring.

-

Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO2.

-

Acidification: Dissolve the solid reaction mixture in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to obtain the crude 8-hydroxy-2-methylquinoline-7-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Diagram of the Carboxylation Step

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 9. JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS No: 23051-08-3), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpins the characterization of this molecule.

Introduction: The Significance of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

8-Hydroxy-2-methylquinoline-7-carboxylic acid belongs to the quinoline family, a class of compounds renowned for their diverse biological activities.[1] The presence of a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position imparts a unique combination of properties that make it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry.[2] Its ability to chelate metal ions is a key feature, influencing its biological and material properties.[3] Understanding its fundamental physicochemical characteristics is paramount for its effective application and for the rational design of novel derivatives with enhanced functionalities.

Molecular Structure and Core Identifiers

A thorough understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | [4] |

| CAS Number | 23051-08-3 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | [4] |

| InChI Key | SHOHIXCIFBPUAP-UHFFFAOYSA-N | [4] |

Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

Several synthetic routes have been established for the preparation of 8-Hydroxy-2-methylquinoline-7-carboxylic acid, with the Betti reaction and Kolbe-Schmidt carboxylation being notable methods.

Betti Reaction: A Three-Component Condensation

The Betti reaction provides an efficient one-pot synthesis of 7-substituted 8-hydroxyquinolines. This multicomponent reaction involves the condensation of an 8-hydroxyquinoline derivative, an aldehyde, and a primary or secondary amine.[5]

Experimental Protocol: Betti Reaction

-

Reactant Preparation: In a round-bottom flask, combine 8-hydroxy-2-methylquinoline (1.0 eq.), a suitable aldehyde (e.g., formaldehyde, 1.1 eq.), and an amine (e.g., ammonia or a primary amine, 1.1 eq.) in a suitable solvent such as ethanol.

-

Reaction Execution: Stir the mixture at reflux for a specified period, typically ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Carboxylic Acid Formation: The initial product of the Betti reaction will be a 7-aminoalkyl derivative. Subsequent oxidation of the alkyl group is required to yield the carboxylic acid. This can be achieved using a suitable oxidizing agent like potassium permanganate in an alkaline solution.

Kolbe-Schmidt Carboxylation: Direct Carboxylation of a Phenoxide

The Kolbe-Schmidt reaction is a classic method for the carboxylation of phenols. In the context of 8-Hydroxy-2-methylquinoline-7-carboxylic acid, the starting material is 8-hydroxy-2-methylquinoline.

Experimental Protocol: Kolbe-Schmidt Carboxylation

-

Phenoxide Formation: Treat 8-hydroxy-2-methylquinoline with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

-

Carboxylation: Subject the dry sodium phenoxide to high pressure with carbon dioxide at an elevated temperature (typically 125-150 °C). This step introduces the carboxyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group (C7).

-

Acidification and Isolation: After the reaction, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 8-Hydroxy-2-methylquinoline-7-carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization.

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties is crucial for formulation development, analytical method development, and predicting the in vivo behavior of the compound.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

| Property | Value |

| Melting Point | ~190 °C |

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 8-Hydroxy-2-methylquinoline-7-carboxylic acid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded. A sharp melting range is indicative of high purity.

Solubility

Solubility is a critical parameter that influences bioavailability and formulation strategies.

| Solvent | Solubility |

| Water | Soluble (in polar conditions) |

| Ethanol | Soluble (in polar conditions) |

| Acetone | Poorly soluble (<2 mg/mL at 25°C) |

| Other Organic Solvents | Generally poor solubility |

The presence of both a hydroxyl and a carboxylic acid group contributes to its solubility in polar solvents. However, the quinoline backbone imparts some lipophilic character.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: An excess amount of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Acid Dissociation Constant (pKa)

The pKa values dictate the ionization state of the molecule at different pH values, which significantly impacts its solubility, membrane permeability, and receptor binding. 8-Hydroxy-2-methylquinoline-7-carboxylic acid has two ionizable groups: the carboxylic acid and the phenolic hydroxyl group. The quinoline nitrogen can also be protonated.

A study on the closely related 8-hydroxyquinoline-2-carboxylic acid determined two protonation constants, pK₁ and pK₂, to be 10.14 and 3.92, respectively, using UV-visible spectroscopy.[6] These values can serve as an estimate for the pKa of the hydroxyl and carboxylic acid groups in 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

The underlying principle of this method is that the UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

-

Solution Preparation: A stock solution of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with known pH values covering a wide range (e.g., pH 2 to 12) are also prepared.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to obtain a constant final concentration. The UV-Vis absorption spectrum of each solution is then recorded.

-

Data Analysis: The absorbance at a wavelength where the neutral and ionized forms of the molecule have significantly different absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is the primary chromophore.

Expected Spectral Features:

The UV-Vis spectrum of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution due to the ionizable functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The specific coupling patterns will depend on the substitution pattern.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the methyl group at the 2-position.

-

Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the -OH and -COOH protons are highly dependent on the solvent and concentration and may appear as broad singlets.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbon atoms of the quinoline ring.

-

Carboxylic Carbon: A signal in the highly deshielded region (typically δ 165-185 ppm) for the carboxylic acid carbon.

-

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl group carbon.

Applications and Future Directions

The unique physicochemical properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid make it a promising candidate for various applications:

-

Medicinal Chemistry: Its ability to chelate metal ions is being explored for the development of therapeutic agents for diseases associated with metal dysregulation. The quinoline scaffold itself is present in numerous approved drugs.

-

Coordination Chemistry: It serves as a versatile ligand for the synthesis of metal complexes with interesting photophysical and catalytic properties.[2]

-

Materials Science: Its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.[3]

Future research will likely focus on the synthesis of novel derivatives with tailored physicochemical properties to optimize their performance in these and other applications. A thorough understanding of the core properties outlined in this guide is the essential starting point for such endeavors.

Visualization of Key Concepts

Ionization States of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

Caption: General experimental workflow.

References

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].

-

8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823. PubChem. Available at: [Link].

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications (RSC Publishing). Available at: [Link].

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link].

-

ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link].

-

2-METHYL-8-HYDROXYQUINOLINE-7-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link].

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link].

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link].

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 3. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. a2bchem.com [a2bchem.com]

- 6. researchgate.net [researchgate.net]

biological activity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

Executive Summary

8-Hydroxy-2-methylquinoline-7-carboxylic acid belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, a "privileged scaffold" in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The core of its functionality lies in its structure as a monoprotic bidentate chelating agent, allowing it to form stable complexes with a variety of divalent and trivalent metal ions.[2][3] This ability to sequester or transport metal ions such as iron, copper, and zinc is the primary driver of its significant antimicrobial and potential anticancer activities.[3][4] The 8-HQ framework has been investigated for applications ranging from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory therapies.[4][5] This guide synthesizes the current understanding of 8-Hydroxy-2-methylquinoline-7-carboxylic acid and its parent class, detailing its mechanism of action, summarizing key quantitative data, and providing validated experimental protocols to enable further research and development.

Introduction: The 8-Hydroxyquinoline Scaffold

The quinoline ring system is a fundamental motif in numerous natural products and synthetic therapeutic agents.[6] Among its derivatives, the 8-hydroxyquinoline (8-HQ) structure is of particular interest due to the proximity of the C8-hydroxyl group to the heterocyclic nitrogen atom.[2] This specific arrangement confers the ability to act as a potent chelator of metal ions, a feature that underpins the diverse biological effects observed across this class of molecules.[4][7]

8-Hydroxy-2-methylquinoline-7-carboxylic acid (8H2M7C) is a specific derivative featuring a methyl group at the C2 position and a carboxylic acid at the C7 position.[8] These substitutions modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and therapeutic potential. The central hypothesis for the bioactivity of 8H2M7C is that its function as a metal ion chelator allows it to disrupt metal homeostasis in pathogenic organisms and cancer cells, leading to growth inhibition and cell death.[3]

Physicochemical Properties and Synthesis Overview

The unique arrangement of functional groups in 8H2M7C governs its reactivity and biological applications.[9] The hydroxyl and carboxylic acid groups enhance its solubility in polar solvents and provide key coordination sites for metal ions.[9]

| Property[8] | Value |

| IUPAC Name | 8-hydroxy-2-methylquinoline-7-carboxylic acid |

| Molecular Formula | C11H9NO3 |

| Molar Mass | 203.19 g/mol |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O |

| InChIKey | SHOHIXCIFBPUAP-UHFFFAOYSA-N |

Synthetic Approaches: The synthesis of 8H2M7C can be achieved through several established organic chemistry reactions. The choice of method is often dictated by the desired yield, purity, and scalability.

-

Betti Reaction: This method can produce the target compound with high efficiency by reacting 3-amino-4-hydroxybenzoic acid with aldehydes under specific temperature conditions.[9][10]

-

Kolbe-Schmidt Type Carboxylation: A historically significant industrial method that involves the carboxylation of 2-methyl-8-quinolinol under anhydrous conditions.[9]

-

Palladium-Catalyzed Carboxylation: A modern approach that allows for the direct C-H activation of 2-methyl-8-quinolinol, though it can face challenges with catalyst deactivation.[9]

The purification of the final product often involves acid-base extraction and recrystallization, which must be carefully controlled to prevent unwanted decarboxylation.[9]

Caption: A generalized workflow for the synthesis and purification of 8H2M7C.

Core Mechanism of Action: Metal Ion Chelation

The biological activity of the 8-HQ scaffold is inextricably linked to its ability to chelate metal ions. The C8-hydroxyl group and the quinoline nitrogen atom act as a bidentate ligand, forming a stable five-membered ring with metal cations.[3] This interaction has two primary downstream consequences that are critical to its therapeutic effects:

-

Deprivation of Essential Metals: By binding strongly to essential trace metals like iron and copper, 8-HQ derivatives can sequester them from the local environment, effectively starving microbial or cancer cells of the necessary cofactors for critical metalloenzymes involved in respiration and DNA synthesis.[3][11]

-

Formation of Toxic Complexes: Alternatively, the newly formed 8-HQ-metal complex can itself be the primary cytotoxic agent. These complexes are often more lipophilic than the parent 8-HQ molecule, facilitating their passage across cell membranes.[3] Once inside the cell, the complex can disrupt cellular processes, such as by catalyzing the formation of damaging reactive oxygen species (ROS).[3]

Caption: Chelation of a metal ion by two 8-HQ molecules and subsequent biological effects.

Antimicrobial Activity

8-hydroxyquinoline and its derivatives are well-documented for their potent, broad-spectrum antimicrobial properties.[7][12] The parent compound, 8-HQ, shows strong activity against Gram-positive bacteria and fungi, with a Minimum Inhibitory Concentration (MIC) of 27.58 µM against pathogens like Staphylococcus aureus and Candida albicans.[3][12] Derivatives have also demonstrated efficacy against Mycobacterium tuberculosis.[13][14]

The primary antimicrobial mechanism involves the chelation of essential metal ions from the microbial growth medium or from the bacterial cell surface, leading to the disruption of key enzyme systems and inhibition of growth.[3]

Quantitative Antimicrobial Data (Contextual Derivatives)

| Compound/Derivative | Target Organism | MIC | Reference |

| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 µM | [3][12] |

| 8-Hydroxyquinoline (8-HQ) | Enterococcus faecalis | 27.58 µM | [3][12] |

| 8-Hydroxyquinoline (8-HQ) | Candida albicans | 27.58 µM | [3][12] |

| 5,7-dichloro-2-methyl-8-HQ | M. tuberculosis | 0.1 µM | [14] |

| 5,7-dichloro-2-methyl-8-HQ | S. aureus (MRSA) | 1.1 µM | [14] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

1. Rationale: The broth microdilution method is a standardized, resource-efficient technique to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

2. Materials:

-

96-well microtiter plates (U-bottom, sterile)

-

Test compound (e.g., 8H2M7C) dissolved in DMSO

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland standard

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator (37°C)

3. Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD600 ≈ 0.08-0.10).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound, diluted in CAMHB to 4x the highest desired final concentration, to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

-

Add 50 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control (well 11).

-

Anticancer Activity

The anticancer properties of 8-HQ derivatives are multifaceted and, like their antimicrobial effects, are closely tied to metal ion interactions.[11] The introduction of a hydroxyl group at the C8 position of the quinoline ring is a prominent factor for antitumor effects.[6]

Key Anticancer Mechanisms:

-

Metalloenzyme Inhibition: 8-HQ derivatives can target critical iron-dependent enzymes in cancer cells, such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[11] They can also inhibit matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.[11]

-

Induction of Oxidative Stress: The most compelling mechanism involves the formation of 8-HQ-copper complexes. These complexes act as ionophores, delivering copper into cancer cells.[3] The excess intracellular copper catalyzes the generation of cytotoxic reactive oxygen species (ROS), which damage DNA, lipids, and proteins, ultimately triggering apoptosis (programmed cell death).[3]

Caption: Signaling pathway for 8-HQ-copper complex-induced apoptosis in cancer cells.

Quantitative Cytotoxicity Data (Contextual Derivatives)

| Compound/Derivative | Cancer Cell Line | IC50 / MTS50 | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 µg/mL | [6][15] |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 µg/mL | [6][15] |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 µg/mL | [6][15] |

| Cu(II) Complex of a 2-substituted 8-HQ | HeLa (Cervical) | ~5 µM | [16] |

Experimental Protocol: MTS Cytotoxicity Assay

1. Rationale: The MTS assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of a compound's IC50 (half-maximal inhibitory concentration), a key measure of cytotoxic potency.

2. Materials:

-

96-well flat-bottom tissue culture plates

-

Human cancer cell line (e.g., Hep3B)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compound (8H2M7C) dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (490 nm absorbance)

3. Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium at 2x the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "medium only" blank.

-

Incubate for 48-72 hours.

-

-

MTS Addition:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Potential Anti-inflammatory and Neuroprotective Roles

While direct studies on 8H2M7C are limited, the broader class of quinoline carboxylic acids has demonstrated notable anti-inflammatory properties.[17] The mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[18] Given that metal ions play a role in inflammation, the chelating ability of 8H2M7C presents a plausible mechanism for this activity.

Furthermore, the dysregulation of metal homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's.[4] The ability of 8-HQ derivatives to act as metal chelators and cross the blood-brain barrier makes them attractive candidates for neuroprotective therapies.[4][5]

Future Directions and Conclusion

8-Hydroxy-2-methylquinoline-7-carboxylic acid is a member of the versatile 8-hydroxyquinoline family with significant, well-documented biological potential. Its activity is fundamentally rooted in its capacity for metal ion chelation, which translates into potent antimicrobial effects and promising, multifaceted anticancer mechanisms.

Future research should focus on:

-

In-vivo Studies: Translating the promising in-vitro cytotoxicity and antimicrobial data into animal models to assess efficacy and safety.

-

Derivative Synthesis: Synthesizing novel derivatives to improve selectivity for cancer cells over normal cells and to broaden the antimicrobial spectrum.

-

Mechanism Elucidation: Further investigating the specific metalloenzymes inhibited by 8H2M7C and its complexes.

-

Anti-inflammatory and Neuroprotective Exploration: Conducting targeted assays to quantify its potential in these therapeutic areas.

References

- EVT-310204. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Google Vertex AI Search.

- Abbasi, A. R., et al. (2016). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- Wilke, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information.

- Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.

- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information.

- Saadeh, H. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- Saadeh, H. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Chan, S. H., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate.

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.

- BenchChem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity. BenchChem.

- Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate.

- Matos, A. P., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry.

- National Center for Biotechnology Information. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. PubChem.

- Rbaa, M., et al. (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate.

- Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate.

- BOC Sciences. (n.d.). CAS 23051-08-3 8-Hydroxy-2-methylquinoline-7-carboxylic acid. BOC Sciences.

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central.

- Abunada, N. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- BenchChem. (n.d.). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 10. rsc.org [rsc.org]

- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Iron Chelation Mechanism of 8-Hydroxy-2-methylquinoline-7-carboxylic acid

Introduction

Iron, a vital transition metal, plays a paradoxical role in biological systems. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is fundamental to numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, this same redox activity renders iron potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage. This iron-induced toxicity is implicated in the pathophysiology of a range of disorders, from neurodegenerative diseases to certain cancers.

Consequently, the development of effective iron chelators—molecules that can bind to and neutralize excess iron—is a significant focus of therapeutic research. Among the promising classes of chelators are derivatives of 8-hydroxyquinoline (8-HQ). These compounds are recognized for their potent metal-binding capabilities. This guide provides a detailed technical exploration of the mechanism of action of a specific 8-HQ derivative, 8-Hydroxy-2-methylquinoline-7-carboxylic acid, as an iron chelator. We will delve into its coordination chemistry, the structural basis for its chelating activity, and provide field-proven experimental protocols for its characterization.

The 8-Hydroxyquinoline Scaffold: A Privileged Chelating Moiety

The foundational structure of 8-hydroxyquinoline imparts a robust capacity for metal ion coordination.[1] The close proximity of the phenolic hydroxyl group at the 8-position and the nitrogen atom within the pyridine ring creates a bidentate binding site, capable of forming stable five-membered ring complexes with a variety of metal ions, including iron.[2] The biological activities of many 8-HQ derivatives are intrinsically linked to this chelating ability.[1][3]

8-Hydroxy-2-methylquinoline-7-carboxylic acid: A Potentially Tridentate Chelator

The subject of this guide, 8-Hydroxy-2-methylquinoline-7-carboxylic acid, possesses key structural modifications that are predicted to enhance its iron chelation properties compared to the parent 8-HQ molecule. The presence of a carboxylic acid group at the 7-position introduces a third potential coordination site, transforming the molecule from a bidentate to a potentially tridentate ligand.[4][5] This is a critical distinction, as tridentate chelation generally results in the formation of more stable metal complexes.

The proposed tridentate chelation of iron by 8-Hydroxy-2-methylquinoline-7-carboxylic acid is a key determinant of its efficacy. By occupying three of the six coordination sites of an iron ion, a single molecule of the chelator can form a stable complex. This can lead to the formation of either a 1:1 or 2:1 (chelator:iron) complex, depending on the surrounding chemical environment and the availability of other ligands. The formation of these stable complexes effectively sequesters the iron, preventing its participation in redox cycling and the subsequent generation of harmful reactive oxygen species. In biological systems, it is plausible that 8-Hydroxy-2-methylquinoline-7-carboxylic acid may act as a siderophore, facilitating the transport and management of iron.[4]

Visualizing the Chelation Mechanism

To illustrate the proposed tridentate chelation, the following diagram depicts the coordination of an iron ion by 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

Caption: Proposed tridentate chelation of an iron ion.

Experimental Characterization of Iron Chelation

A thorough investigation of a novel iron chelator requires rigorous experimental validation. The following section outlines key in vitro assays to characterize the iron-binding properties of 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

Spectrophotometric Titration for Stoichiometry Determination

UV-Visible spectrophotometry is a powerful and accessible technique to determine the stoichiometry of the iron-chelator complex. This method relies on the principle that the formation of the complex will lead to a change in the absorbance spectrum compared to the free chelator and the free iron ion.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 8-Hydroxy-2-methylquinoline-7-carboxylic acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

Prepare a stock solution of a suitable iron salt (e.g., FeCl₃ for Fe³⁺ or (NH₄)₂Fe(SO₄)₂·6H₂O for Fe²⁺) in deionized water at a concentration of 1 mM.

-

-

Job's Plot (Method of Continuous Variation):

-

Prepare a series of solutions with a constant total molar concentration of the chelator and iron, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the chelator ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at room temperature.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the iron-chelator complex. This λmax should be determined beforehand by scanning the spectrum of a solution containing both the chelator and iron.

-

Plot the change in absorbance (Corrected Absorbance = A_observed - A_iron - A_chelator) against the mole fraction of the chelator.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 2:1 (chelator:iron) complex.

-

Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelation

The Ferrozine assay is a colorimetric method used to quantify the chelation of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a strong absorbance at 562 nm. An effective Fe²⁺ chelator will compete with Ferrozine for the iron, leading to a decrease in the absorbance of the Ferrozine-Fe²⁺ complex.

Protocol:

-

Reagent Preparation:

-

Ferrous Chloride Solution (2 mM): Dissolve an appropriate amount of FeCl₂·4H₂O in deionized water.

-

Ferrozine Solution (5 mM): Dissolve Ferrozine in deionized water.

-

Test Compound Solutions: Prepare various concentrations of 8-Hydroxy-2-methylquinoline-7-carboxylic acid in a suitable buffer (e.g., HEPES, pH 7.4).

-

Positive Control: Prepare a solution of a known iron chelator, such as EDTA, at a concentration known to give a significant response.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL of the test compound solution (or buffer for the control).

-

50 µL of the Ferrous Chloride solution.

-

-

Incubate at room temperature for 10 minutes.

-

Add 100 µL of the Ferrozine solution to initiate the color reaction.

-

Incubate for a further 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value (the concentration of the chelator required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the concentration of the test compound.

-

Visualizing the Ferrozine Assay Workflow

The following diagram outlines the key steps in the Ferrozine assay for determining ferrous iron chelation.

Caption: Workflow for the Ferrozine iron chelation assay.

Calcein Assay for Intracellular Iron Chelation

To assess the ability of a chelator to access and bind iron within a cellular environment, the Calcein assay is a valuable tool. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron. A cell-permeable iron chelator will enter the cells, bind to the labile iron, and thus restore the fluorescence of calcein.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media until they reach a suitable confluency.

-

-

Calcein-AM Loading:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with Calcein-AM (typically 1 µM) for 30 minutes at 37°C.

-

-

Chelator Treatment:

-

Wash the cells to remove excess Calcein-AM.

-

Add solutions of 8-Hydroxy-2-methylquinoline-7-carboxylic acid at various concentrations to the cells.

-

Include a positive control (e.g., a known cell-permeable chelator like deferiprone) and a negative control (buffer only).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~515 nm) over time using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

An increase in fluorescence intensity over time in the presence of the test compound indicates intracellular iron chelation.

-

The rate of fluorescence increase can be used to compare the efficacy of different chelators.

-

Quantitative Data Summary

While specific quantitative data for 8-Hydroxy-2-methylquinoline-7-carboxylic acid is limited, the following table presents the stability constants for the closely related tridentate chelator, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), with Fe²⁺ and Fe³⁺. This data provides a strong indication of the potential iron-binding affinity of the target compound.

| Ion | Log β (1:1) | Log β (2:1) | Source |

| Fe²⁺ | 9.1 | 16.5 | [6] |

| Fe³⁺ | 13.8 | 25.1 | [6] |

Note: β values represent the overall stability constants for the formation of the 1:1 and 2:1 (chelator:iron) complexes.

Conclusion

8-Hydroxy-2-methylquinoline-7-carboxylic acid is a promising iron chelator, with its mechanism of action likely rooted in a stable, tridentate coordination of iron ions. The presence of the hydroxyl, pyridine nitrogen, and carboxylic acid functional groups provides a powerful framework for sequestering and neutralizing redox-active iron. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate the iron chelation properties of this and other novel 8-hydroxyquinoline derivatives. Further investigation into the specific binding kinetics, cellular efficacy, and in vivo activity of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is warranted to fully elucidate its therapeutic potential.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. Retrieved January 6, 2026, from [Link]

- Baran, Y., et al. (2016). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

-

Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. Retrieved January 6, 2026, from [Link]

- Furia, E., et al. (2019). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 43(35), 14035-14046.

- Gao, M., et al. (2021).

- Hrušková, K., et al. (2011). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. Journal of Inorganic Biochemistry, 105(3), 441-450.

- Pierre, J. L., Baret, P., & Serratrice, G. (2003). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 10(12), 1077–1084.

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.

- Vlachová, J., et al. (2017). Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 486-493.

- Zanninelli, G., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864.

-

Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved January 6, 2026, from [Link]

- Breibeck, J., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 23(12), 3295.

- Cabantchik, Z. I., et al. (2005). Chelation and Mobilization of Cellular Iron by Different Classes of Chelators. The Journal of Biological Chemistry, 280(14), 13714-13723.

- Rahman, M. M., et al. (2013). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 5(3), 459-467.

-

Spectrophotometric Determination of Iron in Drinking Water. (n.d.). Retrieved January 6, 2026, from [Link]

- Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. (2014). Pakistan Journal of Medical and Health Sciences, 8(1), 202-204.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2018). MedChemComm, 9(10), 1664-1670.

- Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn. (2023). Heliyon, 9(8), e18751.

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. repository.uncw.edu [repository.uncw.edu]

Spectroscopic Analysis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid: A Guide to UV-Vis and FTIR Characterization

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Foreword: The Analytical Imperative for Novel Quinolines

8-Hydroxy-2-methylquinoline-7-carboxylic acid belongs to the quinoline family, a class of heterocyclic compounds renowned for their privileged structures in medicinal chemistry and materials science.[1][2] With a molecular framework incorporating a hydroxyl group, a carboxylic acid, and a methyl group on the quinoline scaffold, this molecule presents a fascinating subject for spectroscopic analysis.[3] Its potential as a metal-chelating agent and a building block for novel therapeutics necessitates a robust, reliable, and well-understood analytical characterization protocol.[1][4]

This guide moves beyond simple data reporting. It is designed to provide a deep, mechanistic understanding of why specific analytical choices are made in the spectroscopic characterization of this molecule. We will explore the causal relationships between its structure and its spectral output, providing field-proven insights into Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical synthesis.

Molecular Architecture and Predicted Spectroscopic Behavior

Before any analysis, a theoretical assessment of the molecule's structure is crucial for predicting its spectroscopic signatures. The key functional groups of 8-Hydroxy-2-methylquinoline-7-carboxylic acid each contribute distinct features to its UV-Vis and FTIR spectra.

-

Quinoline Core: This aromatic, heterocyclic system is the primary chromophore, responsible for strong electronic transitions (π→π) in the UV region. The nitrogen heteroatom also allows for n→π transitions.[5]

-

8-Hydroxy Group (-OH): This phenolic group acts as a powerful auxochrome, modulating the electronic transitions of the quinoline ring. Its proton is acidic and its presence is confirmed by a characteristic stretching vibration in the IR spectrum.[6]

-

7-Carboxylic Acid Group (-COOH): This group introduces a strong carbonyl (C=O) chromophore and a highly characteristic, broad O-H stretching band in the IR spectrum due to hydrogen bonding.[7]

-

2-Methyl Group (-CH₃): This aliphatic group will show characteristic C-H stretching and bending vibrations in the IR spectrum.

The interplay of these groups, particularly the potential for intramolecular hydrogen bonding between the 8-hydroxy and 7-carboxylic acid moieties, dictates the molecule's unique spectral fingerprint.

Caption: Relationship between functional groups and expected spectral features.

Part I: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. For 8-Hydroxy-2-methylquinoline-7-carboxylic acid, this technique is essential for confirming the integrity of the quinoline aromatic system.

Principle of Analysis

The absorption of UV-Visible light promotes electrons from a ground electronic state to a higher energy excited state. The main absorptions for this molecule are expected to be intense π→π* transitions associated with the quinoline ring and weaker n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[5][6] The precise wavelength of maximum absorbance (λmax) is sensitive to the solvent environment and the molecule's protonation state.[6][8]

Experimental Protocol: A Self-Validating Workflow

The choice of solvent is the most critical experimental parameter. The solvent must be transparent in the wavelength range of interest (typically >220 nm) and capable of dissolving the analyte.

-

Recommended Solvents: Ethanol or Methanol are excellent first choices due to their polarity, ability to dissolve the compound, and UV transparency down to ~210 nm.

-

Expert Insight: The compound's acidic and basic functional groups mean its UV spectrum will be highly pH-dependent. Running spectra in 0.1 M HCl and 0.1 M NaOH in addition to a neutral solvent like ethanol provides a more complete and self-validating dataset. The expected bathochromic (red) shift upon deprotonation of the hydroxyl group is a key confirmation of the compound's identity.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 100 mL of methanol to create a stock solution (~0.05 M). Precision is key for quantitative analysis but less critical for qualitative characterization.

-

Working Solution Preparation: Dilute the stock solution with the chosen solvent (e.g., methanol) to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. This ensures the absorbance falls within the optimal range of 0.1-1.0 A.U., adhering to the Beer-Lambert Law.

-

Instrumentation & Calibration: Use a dual-beam UV-Vis spectrophotometer. Fill both the sample and reference cuvettes with the pure solvent to record a baseline correction.

-

Spectrum Acquisition: Empty the sample cuvette and fill it with the working solution. Scan the spectrum from 500 nm down to 200 nm.

-

Data Analysis: Identify and record the wavelengths of maximum absorbance (λmax).

Interpretation of UV-Vis Data

The spectrum of an 8-hydroxyquinoline derivative is typically characterized by two or three main absorption bands.[5][6]

| Predicted λmax (nm) | Transition Type | Associated Moiety | Rationale |

| ~230-250 nm | π→π | Quinoline Ring System | This high-energy transition is characteristic of the conjugated aromatic core. Similar systems show absorption in this region.[5] |

| ~310-330 nm | π→π & n→π | Full Chromophore | This band represents transitions across the entire conjugated system, influenced by the hydroxyl and carboxyl auxochromes. It is sensitive to solvent polarity and pH.[5][6] |

| ~360-380 nm | n→π | N and O atoms | A lower intensity band or shoulder may appear at longer wavelengths, corresponding to the promotion of non-bonding electrons.[6] |

Part II: FTIR Spectroscopic Analysis

FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. It provides a unique "fingerprint" that confirms the presence of the hydroxyl, carboxylic acid, methyl, and quinoline moieties.

Principle of Analysis

When the molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing the functional groups present.

Experimental Protocol: Ensuring High-Quality Data

For solid samples, the goal is to obtain a spectrum free from scattering effects and atmospheric interference (water and CO₂).

-

Attenuated Total Reflectance (ATR): This is the preferred modern technique. It requires minimal sample preparation and provides excellent data quality. The sample is pressed directly against a high-refractive-index crystal (e.g., diamond or germanium). An internal infrared beam reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.[9] This method's simplicity and reproducibility make it highly trustworthy.

-

KBr Pellet (Traditional Method): This involves grinding the sample with anhydrous potassium bromide (KBr) and pressing it into a transparent disk. Expert Insight: While a classic technique, it is prone to error. If the sample is not ground finely enough or if the KBr is not perfectly dry, the resulting spectrum can be distorted by scattering and broad water bands, compromising data integrity.

-

Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the atmosphere and the crystal itself. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered 8-Hydroxy-2-methylquinoline-7-carboxylic acid onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for a strong, well-defined signal.

-

Spectrum Acquisition: Co-add at least 16 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Use the instrument software to label significant peaks.

Interpretation of FTIR Data

The FTIR spectrum provides a wealth of structural information. The key is to systematically assign the observed bands to the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale and Expert Notes |

| 3400-2400 (very broad) | O-H stretch | Carboxylic Acid and Phenolic -OH | This extremely broad feature is the hallmark of a hydrogen-bonded carboxylic acid dimer, superimposed with the phenolic -OH stretch. Its breadth is a strong indicator of extensive H-bonding.[6][10] |

| ~3050 | C-H stretch | Aromatic C-H | Weak to medium bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the quinoline ring. |

| ~2950 | C-H stretch | Aliphatic C-H (Methyl) | Weak bands corresponding to the symmetric and asymmetric stretching of the -CH₃ group. |

| ~1700-1680 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption. Its position indicates conjugation with the aromatic ring. A value of 1693 cm⁻¹ has been reported for a similar structure.[7] |

| ~1620, 1580, 1500 | C=C and C=N stretch | Quinoline Ring Skeletal Vibrations | Multiple sharp bands in this region are characteristic of the aromatic ring system, providing a fingerprint of the quinoline core.[11] |

| ~1300-1200 | C-O stretch | Phenol and Carboxylic Acid | Strong bands associated with the C-O single bond stretching vibrations. |

| Below 900 | C-H out-of-plane bend | Aromatic C-H | The pattern of bands in this "fingerprint region" is diagnostic of the substitution pattern on the aromatic ring. |

Integrated Analytical Workflow and Conclusion

Neither UV-Vis nor FTIR alone can fully characterize a molecule. True analytical confidence is achieved by integrating the data from both techniques. The UV-Vis spectrum confirms the electronic structure of the conjugated quinoline system, while the FTIR spectrum provides definitive evidence for all key functional groups.

Caption: Integrated workflow for spectroscopic structure confirmation.

References

- Vertex AI Search Result. 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

- Vertex AI Search Result. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.

- University of Canterbury. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

- PubChem. 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

- Wiley-VCH. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.

- ResearchGate. FTIR spectrum of 8hydroxyquinoline.

- Scirp.org. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.

- Sigma-Aldrich. 8-Hydroxy-2-methylquinoline-7-carboxylic acid.

- Arena, K., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. National Institutes of Health.

- PubMed. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity.

- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

- 1. Buy 8-Hydroxy-2-methylquinoline-7-carboxylic acid (EVT-310204) | 23051-08-3 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. rsc.org [rsc.org]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic Acid

Introduction

8-Hydroxy-2-methylquinoline-7-carboxylic acid (CAS No. 23051-08-3) is a multifunctional organic compound belonging to the quinoline family.[1] Its structure is characterized by a quinoline bicyclic system substituted with a hydroxyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position.[1] This unique arrangement of functional groups confers significant chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry, materials science, and analytical chemistry.[2][3]

The compound's utility is often linked to its ability to act as a bidentate chelating agent for various metal ions, a property derived from the proximity of the phenolic hydroxyl group and the quinoline nitrogen.[3][4] This has led to its exploration in roles such as a potential siderophore, facilitating iron uptake in biological systems, and as a building block for novel therapeutic agents, including antibacterial and anticancer drugs.[1][3]

For drug development professionals and scientists, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in both chemical and biological systems, directly influencing its reaction kinetics, formulation feasibility, bioavailability, and purification strategies.[1] This guide provides a comprehensive analysis of the solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic acid, grounded in its structural attributes, the factors governing its dissolution, and a robust experimental protocol for its determination.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 8-Hydroxy-2-methylquinoline-7-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 23051-08-3 | [5] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | ~190 °C | [1] |

| XLogP3 (Predicted) | 2.3 | [5] |

| pKa (Predicted) | Multiple ionizable groups present. The carboxylic acid pKa is expected to be in the range of 4-5. The quinoline nitrogen pKa is expected to be ~5. The phenolic hydroxyl group pKa is expected to be ~9-10. |

The structure, featuring both hydrogen bond donors (-OH, -COOH) and acceptors (N, =O, -OH), dictates its potential for interaction with a wide array of solvents.[1]

Caption: Chemical structure and key functional groups.

Principles Governing Solubility

The solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is a complex interplay of its structural features and the properties of the solvent. The fundamental principle of "like dissolves like" provides a framework for understanding its behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and hydroxyl groups of the solute can form strong hydrogen bonds with these solvents, promoting solubility.[1] However, the relatively large, hydrophobic quinoline ring system opposes dissolution in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They can interact favorably with the -OH and -COOH protons of the solute. The dipole-dipole interactions between the solvent and the polar functional groups of the molecule also contribute to solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar functional groups of 8-Hydroxy-2-methylquinoline-7-carboxylic acid cannot form strong interactions with nonpolar solvents, leading to very poor solubility.

Caption: Solute-solvent interaction relationships.

Solubility Profile in Various Solvents

Quantitative solubility data for 8-Hydroxy-2-methylquinoline-7-carboxylic acid is sparse in peer-reviewed literature, highlighting the necessity for empirical determination for specific applications. The available data is summarized below.

| Solvent | Solvent Type | Temperature | Solubility (mg/mL) | Source |

| Ethanol | Polar Protic | 25 °C | < 2.0 | [1] |

| Acetone | Polar Aprotic | 25 °C | < 2.0 | [1] |

| Potassium Carbonate (aq. soln) | Aqueous Basic | Ambient | Soluble | [1] |

| Water | Polar Protic | Ambient | Data not available | |

| Methanol | Polar Protic | Ambient | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | Data not available | |

| Tetrahydrofuran (THF) | Polar Aprotic | Ambient | Data not available | |

| Ethyl Acetate | Polar Aprotic | Ambient | Data not available | |

| Toluene | Nonpolar | Ambient | Data not available | |

| Hexane | Nonpolar | Ambient | Data not available |

The poor solubility reported in ethanol and acetone suggests that despite the presence of polar groups, the rigid crystalline structure and the hydrophobic nature of the quinoline core significantly limit dissolution in common organic solvents.[1] The high solubility in aqueous potassium carbonate is a classic acid-base reaction, where the insoluble carboxylic acid is deprotonated to form a highly soluble carboxylate salt.[1]

Key Factors Influencing Solubility

Effect of pH

8-Hydroxy-2-methylquinoline-7-carboxylic acid is an amphoteric molecule with three ionizable centers: the acidic carboxylic acid, the basic quinoline nitrogen, and the weakly acidic phenolic hydroxyl group. Consequently, its aqueous solubility is highly dependent on pH.

-

Strongly Acidic Conditions (pH < 2): The quinoline nitrogen will be protonated (-NH⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, and its solubility as a salt may be enhanced compared to the neutral form. However, there is a risk of hydrolytic decarboxylation at very low pH.[1]

-

Neutral Conditions (pH ~ 6-8): The molecule will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated quinoline nitrogen (-NH⁺). Zwitterions often have low aqueous solubility due to strong intermolecular electrostatic interactions in the solid state, which can lead to high lattice energy. This is likely the region of minimum aqueous solubility.

-

Strongly Basic Conditions (pH > 11): Both the carboxylic acid (-COO⁻) and the phenolic hydroxyl group (-O⁻) will be deprotonated. The molecule will carry a net negative charge, leading to the formation of a highly soluble salt. Its observed solubility in aqueous potassium carbonate confirms this behavior.[1]

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This is because the added thermal energy helps overcome the lattice energy of the crystal and disrupt the solvent-solvent interactions to create a cavity for the solute. It is expected that the solubility of 8-Hydroxy-2-methylquinoline-7-carboxylic acid will increase in most solvents as the temperature is raised.

Experimental Protocol: Thermodynamic Solubility Determination

Given the limited published data, experimental determination of solubility is often required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle